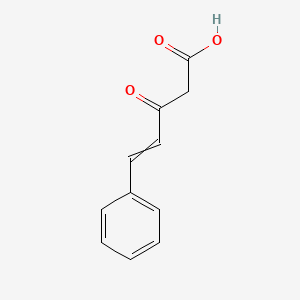
3-Oxo-5-phenylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H10O3. It is characterized by a phenyl group attached to a pentenoic acid backbone with a keto group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromoprop-1-ene with 2,2-diphenylacetic acid in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred and heated, followed by acidification and extraction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply. The scalability of the synthetic route mentioned above would be a key consideration for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group and the double bond in the pentenoic acid backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism by which 3-Oxo-5-phenylpent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes involved in polyketide synthesis, leading to the formation of biologically active compounds. The pathways involved include condensation reactions with coenzyme A (CoA) esters and subsequent cyclization to form aromatic ring systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4-pentenoic acid: Similar in structure but lacks the keto group at the third position.
3-Phenylpent-4-enoic acid: Similar backbone but without the keto group.
4-Oxo-4-phenylbut-2-enoic acid: Similar structure but with a different position of the keto group.
Uniqueness
3-Oxo-5-phenylpent-4-enoic acid is unique due to the presence of both a phenyl group and a keto group on the pentenoic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
343337-56-4 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
3-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI-Schlüssel |
VNMMLNVSLPRZDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


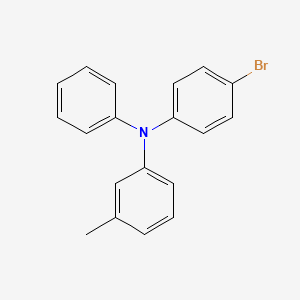
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)
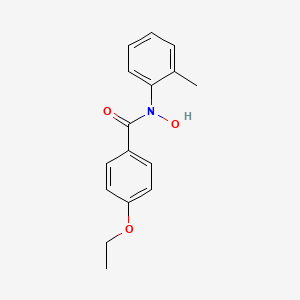
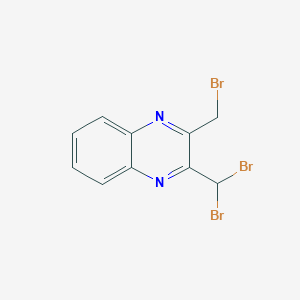
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
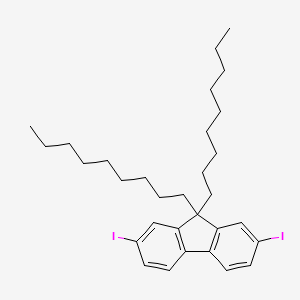
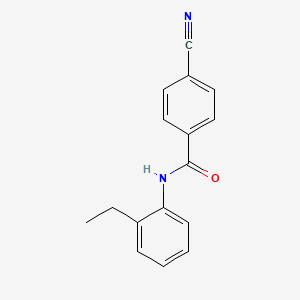
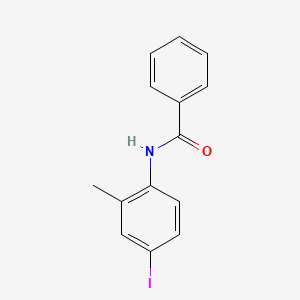
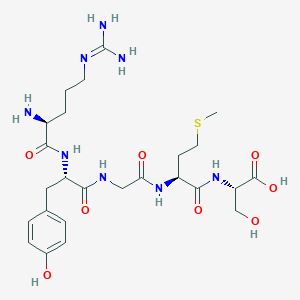
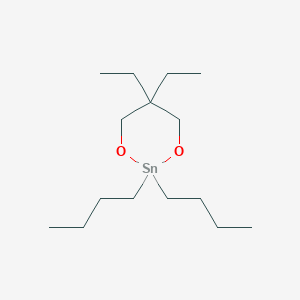
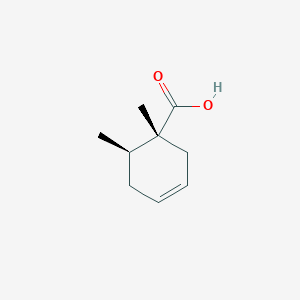
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
